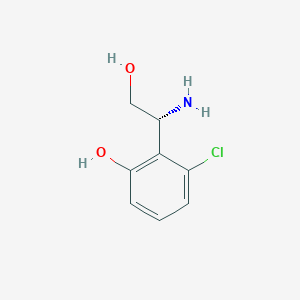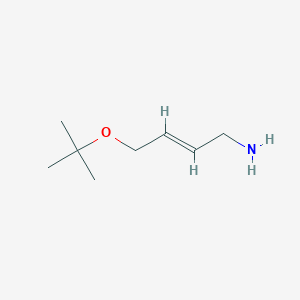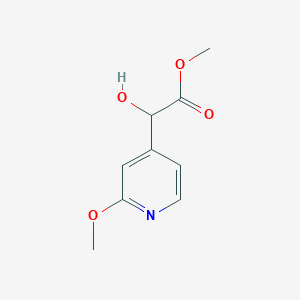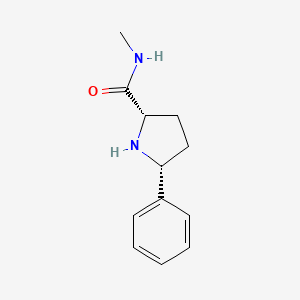
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its complex structure, which includes a benzothiazole ring, an amino group, and a carboxamide group. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other chemical entities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride typically involves multiple stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which allow for precise control over reaction conditions and improved scalability. These systems can optimize reaction kinetics and enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole ring.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学研究应用
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
相似化合物的比较
Similar Compounds
N-(3-amino-4-methylphenyl)benzamide: This compound shares a similar structure but lacks the benzothiazole ring.
N-(3-amino-4-methylpentyl)-N,N’,N’-trimethylpentanediamide: This compound has a similar amino group but different substituents on the benzothiazole ring.
Uniqueness
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .
属性
分子式 |
C16H25Cl2N3OS |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
N-(3-amino-4-methylpentyl)-N,2-dimethyl-1,3-benzothiazole-6-carboxamide;dihydrochloride |
InChI |
InChI=1S/C16H23N3OS.2ClH/c1-10(2)13(17)7-8-19(4)16(20)12-5-6-14-15(9-12)21-11(3)18-14;;/h5-6,9-10,13H,7-8,17H2,1-4H3;2*1H |
InChI 键 |
DLRCTRGHSFKOAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)N(C)CCC(C(C)C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-(naphthalen-2-yl)-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13548469.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyheptanoic acid](/img/structure/B13548472.png)
![Ethyl 2-(8-azabicyclo[3.2.1]octan-3-yl)acetate](/img/structure/B13548475.png)




![2-Amino-5-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B13548506.png)

![tert-butylN-[(1S)-1-(5-bromo-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]carbamate](/img/structure/B13548518.png)



![8-chloro-4-(4-chlorophenyl)-6-hydroxy-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B13548546.png)
